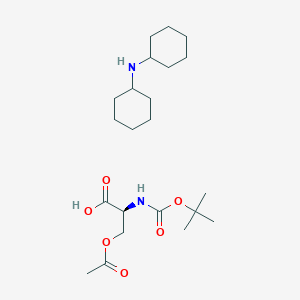

Boc-Ser(Ac)-OH DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Ser(Ac)-OH DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid, serine, and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Boc-Ser(Ac)-OH DCHA has been extensively used in scientific research, especially in the fields of biochemistry and molecular biology. This compound is commonly used in the synthesis of peptides and proteins, which are essential components of many biological systems. This compound is also used in the study of protein-protein interactions, protein folding, and protein-ligand interactions.

Mechanism of Action

Target of Action

Boc-Ser(Ac)-OH DCHA is a complex compound that involves several components. It’s known that the boc (tert-butoxycarbonyl) group is commonly used in organic synthesis due to its chemical stability to basic and mildly acidic conditions and its ease of removal under specific conditions .

Mode of Action

The Boc group in this compound acts as a protecting group for amines . It’s stable under basic and mildly acidic conditions, which allows for transformations of other functional groups . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), and the first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .

Biochemical Pathways

The removal of the boc group can influence various biochemical pathways, particularly those involving amines .

Result of Action

The result of the action of this compound primarily involves the removal of the Boc group, which can influence various biochemical reactions . The exact molecular and cellular effects depend on the specific context in which this compound is used.

Action Environment

The action of this compound can be influenced by various environmental factors . For instance, the stability of the Boc group and its ease of removal can be affected by the pH of the environment . Additionally, temperature and other factors can influence the rate at which the Boc group is removed .

Advantages and Limitations for Lab Experiments

Boc-Ser(Ac)-OH DCHA has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, making it suitable for various applications. However, one limitation of this compound is its relatively high cost compared to other amino acid derivatives.

Future Directions

There are several future directions for the study of Boc-Ser(Ac)-OH DCHA. One potential application of this compound is in the development of novel therapeutics for various diseases. This compound may also have applications in the field of biotechnology, such as in the development of new protein-based materials. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Conclusion:

In conclusion, this compound is a promising compound with various applications in scientific research. This compound is commonly used in the synthesis of peptides and proteins and has several advantages for lab experiments. This compound has several potential applications in the fields of biotechnology and medicine, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

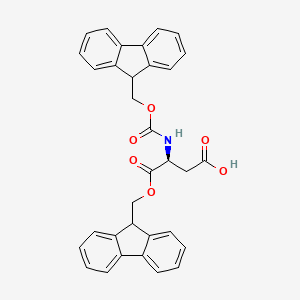

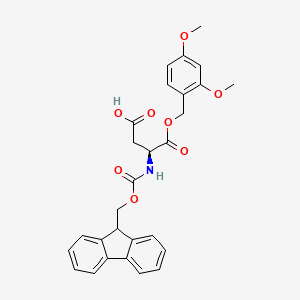

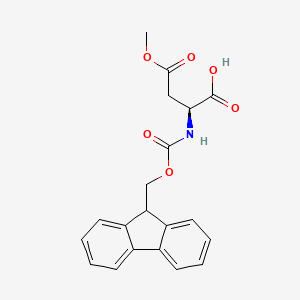

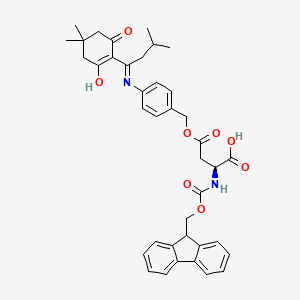

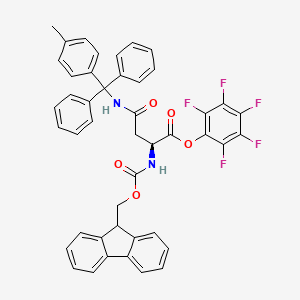

Boc-Ser(Ac)-OH DCHA can be synthesized using various methods, including the Fmoc/tBu strategy, which involves the use of Fmoc-protected serine and tBu-protected aspartic acid. This method has been widely used in the synthesis of various peptides and proteins. Another method involves the use of Boc-protected serine and Ac-protected aspartic acid, which can be coupled using standard peptide coupling reagents.

properties

IUPAC Name |

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHBGKISYHNARI-ZLTKDMPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7801-81-2 |

Source

|

| Record name | Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

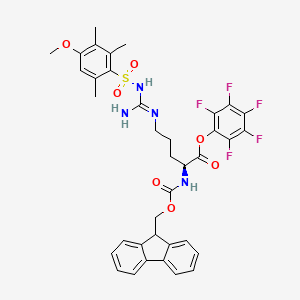

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)